molecular formula C9H11NO2S B2715594 1,1-Dioxo-3,4-dihydro-2H-thiochromen-6-amine CAS No. 1539975-87-5

1,1-Dioxo-3,4-dihydro-2H-thiochromen-6-amine

Cat. No. B2715594
M. Wt: 197.25
InChI Key: BYDYSIPKMMIJED-UHFFFAOYSA-N
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Description

“1,1-Dioxo-3,4-dihydro-2H-thiochromen-6-amine” is a chemical compound1. However, there is limited information available about this specific compound. It’s worth noting that it shares some structural similarities with “1,1-dioxo-3,4-dihydro-2H-thiochromen-4-amine,hydrochloride” which has a molecular formula of C9H12ClNO2S2.



Synthesis Analysis

Unfortunately, there is no specific information available on the synthesis of “1,1-Dioxo-3,4-dihydro-2H-thiochromen-6-amine”. However, related compounds such as “3-amino-5-(1,4-dioxo-1,4-dihydronaphthalen-2-ylamino)benzoic acid” have been synthesized by the Michael addition of 1,4-naphthoquinone and 3,5-diaminobenzoic acid followed by the Suzuki coupling reaction3.



Molecular Structure Analysis

The molecular structure of “1,1-Dioxo-3,4-dihydro-2H-thiochromen-6-amine” is not readily available. However, a related compound, “1,1-dioxo-3,4-dihydro-2H-thiochromen-4-amine,hydrochloride”, has a molecular formula of C9H12ClNO2S2.



Chemical Reactions Analysis

There is no specific information available on the chemical reactions involving “1,1-Dioxo-3,4-dihydro-2H-thiochromen-6-amine”.



Physical And Chemical Properties Analysis

The physical and chemical properties of “1,1-Dioxo-3,4-dihydro-2H-thiochromen-6-amine” are not readily available. However, a related compound, “1,1-dioxo-3,4-dihydro-2H-thiochromen-4-amine,hydrochloride”, has a molecular weight of 233.715002.


Scientific Research Applications

Catalysis and Synthetic Applications

Highly Enantioselective Conjugate Additions

The primary amine-thiourea derivatives demonstrate significant activity as catalysts for the enantioselective conjugate addition of ketones to nitroalkenes. This catalysis showcases the broad substrate scope and potential for creating stereoselectively enriched products, essential for pharmaceuticals and natural products synthesis (Huang & Jacobsen, 2006).

Lewis Acid Induced Rearrangements

Describes the transformation of 2,3-epoxy sulfides into thiiranium ions, demonstrating the versatility of sulfur-containing compounds in organic synthesis. The process outlines the regiospecific trapping of intermediates, a method potentially applicable for synthesizing derivatives related to 1,1-Dioxo-3,4-dihydro-2H-thiochromen-6-amine (Gill, Pegg, & Rayner, 1996).

Photosensitized Oxyimination of Alkenes

A novel approach for installing both amine and alcohol functionalities into alkene feedstocks in a single step, utilizing oxime carbonate as a bifunctional source. This technique could be relevant for derivatives of 1,1-Dioxo-3,4-dihydro-2H-thiochromen-6-amine, offering a pathway to diverse functionalization (Patra et al., 2021).

Synthesis of Derivatives and Biological Evaluation

Pyrimidine Derivatives Synthesis

Explores the synthesis of new pyrimidine derivatives from thiouracil, leading to compounds with cytotoxic and antimicrobial activities. This research demonstrates the pharmaceutical potential of sulfur and amine-containing heterocycles, akin to the structural motifs in 1,1-Dioxo-3,4-dihydro-2H-thiochromen-6-amine (Fathalla et al., 2006).

Advanced Materials and Catalysts

Biobased Amines for Polymer Synthesis

Reviews the synthesis of biobased amines from various biomass sources, highlighting their importance in creating sustainable materials. The versatility and reactivity of amines, as seen in 1,1-Dioxo-3,4-dihydro-2H-thiochromen-6-amine, underscore their value in developing new polymers and materials with reduced environmental impact (Froidevaux et al., 2016).

Safety And Hazards

There is no specific safety and hazard information available for “1,1-Dioxo-3,4-dihydro-2H-thiochromen-6-amine”.


Future Directions

Given the limited information available on “1,1-Dioxo-3,4-dihydro-2H-thiochromen-6-amine”, future research could focus on elucidating its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety profile. This could potentially uncover new applications for this compound in various fields.


Please note that the information provided is based on the available data and there may be more recent studies or data not included in this analysis. Always consult with a qualified professional or trusted source when dealing with chemicals.


properties

IUPAC Name

1,1-dioxo-3,4-dihydro-2H-thiochromen-6-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2S/c10-8-3-4-9-7(6-8)2-1-5-13(9,11)12/h3-4,6H,1-2,5,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYDYSIPKMMIJED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)N)S(=O)(=O)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1-Dioxo-3,4-dihydro-2H-thiochromen-6-amine

CAS RN

1539975-87-5
Record name 6-amino-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione
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